molecular formula C22H19NO3S2 B12021283 (5Z)-5-(2H-Chromen-3-ylmethylene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one CAS No. 618074-34-3

(5Z)-5-(2H-Chromen-3-ylmethylene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12021283
CAS No.: 618074-34-3
M. Wt: 409.5 g/mol
InChI Key: IYZKZFASVXTOLE-MOSHPQCFSA-N
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Description

(5Z)-5-(2H-Chromen-3-ylmethylene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a chromene ring, a thiazolidinone core, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2H-Chromen-3-ylmethylene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2H-chromen-3-carbaldehyde with 2-(4-methoxyphenyl)ethylamine to form an intermediate Schiff base. This intermediate is then reacted with thioglycolic acid in the presence of a base, such as sodium hydroxide, to yield the final thiazolidinone product. The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2H-Chromen-3-ylmethylene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, alcohols; reactions often require catalysts such as acids or bases and are conducted under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Substituted thiazolidinone derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(2H-Chromen-3-ylmethylene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2H-Chromen-3-ylmethylene)-3-[2-(4-hydroxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(2H-Chromen-3-ylmethylene)-3-[2-(4-chlorophenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-5-(2H-Chromen-3-ylmethylene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s chemical reactivity, biological activity, and overall pharmacokinetic properties, making it a distinct and valuable molecule for research and development.

Properties

CAS No.

618074-34-3

Molecular Formula

C22H19NO3S2

Molecular Weight

409.5 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19NO3S2/c1-25-18-8-6-15(7-9-18)10-11-23-21(24)20(28-22(23)27)13-16-12-17-4-2-3-5-19(17)26-14-16/h2-9,12-13H,10-11,14H2,1H3/b20-13-

InChI Key

IYZKZFASVXTOLE-MOSHPQCFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC4=CC=CC=C4OC3)SC2=S

Origin of Product

United States

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